molecular formula C17H22N2O4S2 B4033589 4-METHYL-N-[1-(4-METHYLBENZENESULFONAMIDO)PROPAN-2-YL]BENZENE-1-SULFONAMIDE

4-METHYL-N-[1-(4-METHYLBENZENESULFONAMIDO)PROPAN-2-YL]BENZENE-1-SULFONAMIDE

Cat. No.: B4033589
M. Wt: 382.5 g/mol
InChI Key: JJGLDZUABHRMDJ-UHFFFAOYSA-N
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Description

4-METHYL-N-[1-(4-METHYLBENZENESULFONAMIDO)PROPAN-2-YL]BENZENE-1-SULFONAMIDE is a useful research compound. Its molecular formula is C17H22N2O4S2 and its molecular weight is 382.5 g/mol. The purity is usually 95%.
The exact mass of the compound N,N'-1,2-propanediylbis(4-methylbenzenesulfonamide) is 382.10209953 g/mol and the complexity rating of the compound is 606. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • A study on the synthesis, characterization, and computational analysis of a sulfonamide molecule, derived from dimethyl nitroaniline and methylbenzenesulfonyl chloride, showcased its structural properties through spectroscopic tools and crystallography. Computational methods were employed to understand its electronic and vibrational properties, highlighting the compound's stability and potential interactions with proteins (Murthy et al., 2018).

Chemical Synthesis Applications

  • N-Cyano-N-phenyl-p-methylbenzenesulfonamide was used as a cyanation reagent for synthesizing various benzonitriles, demonstrating its utility in creating functionalized substrates and pharmaceutical intermediates through a benign electrophilic process (Anbarasan et al., 2011).

Structural Studies

  • The structure determination of N-​[(Butylamino)​carbonyl]​-​4-​methylbenzenesulfonamide, an antidiabetic drug, was conducted using X-ray crystallography. This study provided insights into the drug's molecular geometry and intermolecular interactions, emphasizing the importance of hydrogen bonding and van der Waals forces in stabilizing the structure (Nirmala & Gowda, 1981).

Pharmacological and Biological Applications

  • The design and synthesis of thiol-activated sources of sulfur dioxide (SO₂) using 2,4-dinitrophenylsulfonamides highlighted their potential as antimycobacterial agents. One compound demonstrated higher potency against Mycobacterium tuberculosis than the clinical agent isoniazid, indicating the therapeutic potential of sulfonamide derivatives (Malwal et al., 2012).

Properties

IUPAC Name

4-methyl-N-[2-[(4-methylphenyl)sulfonylamino]propyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S2/c1-13-4-8-16(9-5-13)24(20,21)18-12-15(3)19-25(22,23)17-10-6-14(2)7-11-17/h4-11,15,18-19H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGLDZUABHRMDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(C)NS(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of p-toluenesulfonyl chloride (270 g, 1.42 mole) and triethylamine (143 g, 1.42 mole) in CH2Cl2 (1.0 l) at 0° C. under a dry argon atmosphere was added a solution of 1,2-diaminopropane (50.0 g, 0.675 mole) in CH2Cl2 (250 ml) dropwise, maintaining the temperature <10° C. The addition required 1 h. The mixture was allowed to warm to room temperature and was stirred an additional 19 h. The mixture was poured onto ice (1000 g) and the CH2Cl2 layer was separated. The CH2Cl2 layer was washed with 1N HCl, H2O and saturated NaCl solution and was dried (MgSO4). The solvent was removed in vacuo and the resulting yellow oil was washed with hexane. The crude product was purified by recrystallization from CH2Cl2 -hexane to give 241 g (93% yield) of the product as colorless needles: mp 105°-7° C.; 1H NMR(CDC13) δ 0.97 (d, J=6.7 Hz, 3 H), 2.40 (s, 3 H), 2.41 (s, 3 H), 2.91 (m, 2 H), 3.32 (m, 1 H), 5.25 (d, J=7.6 Hz, 1 H), 5.38 (t, J=6.3 Hz, 1 H), 7.28 (m, 4 H) 7.73, (m, 4 H).
Quantity
270 g
Type
reactant
Reaction Step One
Quantity
143 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-METHYL-N-[1-(4-METHYLBENZENESULFONAMIDO)PROPAN-2-YL]BENZENE-1-SULFONAMIDE
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4-METHYL-N-[1-(4-METHYLBENZENESULFONAMIDO)PROPAN-2-YL]BENZENE-1-SULFONAMIDE
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4-METHYL-N-[1-(4-METHYLBENZENESULFONAMIDO)PROPAN-2-YL]BENZENE-1-SULFONAMIDE
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4-METHYL-N-[1-(4-METHYLBENZENESULFONAMIDO)PROPAN-2-YL]BENZENE-1-SULFONAMIDE
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4-METHYL-N-[1-(4-METHYLBENZENESULFONAMIDO)PROPAN-2-YL]BENZENE-1-SULFONAMIDE
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4-METHYL-N-[1-(4-METHYLBENZENESULFONAMIDO)PROPAN-2-YL]BENZENE-1-SULFONAMIDE

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